molecular formula C7H7BrClF3N2 B11746747 (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B11746747
M. Wt: 291.49 g/mol
InChI Key: XPSUDBWFUJKMMD-UHFFFAOYSA-N
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Description

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic building blocks. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methanamine group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-bromo-3-(trifluoromethyl)pyridin-2-amine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Bromo-3-(trifluoromethyl)pyridin-2-amine} + \text{Formaldehyde} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. The exact mechanism of action may vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Uniqueness

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

[5-bromo-3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-1-5(7(9,10)11)6(2-12)13-3-4;/h1,3H,2,12H2;1H

InChI Key

XPSUDBWFUJKMMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CN)Br.Cl

Origin of Product

United States

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